2-methyl-4-{4-[4-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
説明
This compound features a pyrimidine core with three key substituents:
- 2-Methyl group: Enhances steric bulk and influences electronic properties.
- 4-{4-[4-(Pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}: A piperazine moiety linked to a benzoyl group substituted with a pyrimidin-2-yloxy group.
- 6-(Pyrrolidin-1-yl): A 5-membered saturated heterocycle that may improve solubility and conformational flexibility compared to bulkier substituents like piperidine.
The compound’s molecular weight is approximately 465.5 g/mol (calculated), with a formula of C₂₃H₂₅N₇O₂.
特性
IUPAC Name |
[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-(4-pyrimidin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-18-27-21(29-11-2-3-12-29)17-22(28-18)30-13-15-31(16-14-30)23(32)19-5-7-20(8-6-19)33-24-25-9-4-10-26-24/h4-10,17H,2-3,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCMUBHYQVHUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CC=N4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Moiety
The benzoyl-piperazine group in the target compound is a critical structural feature. Modifications to this group significantly alter physicochemical and pharmacological properties:
Key Observations :
Heterocyclic Substituents at Position 6
The pyrrolidin-1-yl group in the target compound is compared to piperidin-1-yl and other heterocycles:
Q & A
Basic: What are the key steps in synthesizing this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the coupling of pyrimidine and piperazine intermediates. Critical steps include:
- Nucleophilic substitution at the pyrimidine core using piperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or dichloromethane) .
- Benzoylation of the piperazine moiety using 4-(pyrimidin-2-yloxy)benzoyl chloride, often catalyzed by stannous chloride .
- Purification via column chromatography or recrystallization, with progress monitored by thin-layer chromatography (TLC) to confirm intermediate formation .
- Final characterization using ¹H/¹³C NMR for proton/environment mapping, LC-MS for molecular weight confirmation, and FT-IR to verify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
Methodological Answer:
SAR studies should focus on:
- Core modifications : Systematic substitution at the pyrimidine 4- and 6-positions (e.g., replacing pyrrolidin-1-yl with piperidin-1-yl or morpholino groups) to assess steric/electronic effects .
- Linker optimization : Varying the benzoyl-piperazine bridge (e.g., introducing sulfonyl or alkyl spacers) to modulate conformational flexibility .
- Biological assays : Use enzyme inhibition assays (e.g., kinase panels) and cell-based viability tests (e.g., IC₅₀ determination in cancer lines) to correlate structural changes with activity .
- Computational docking : Employ tools like AutoDock Vina to predict binding modes against target proteins (e.g., EGFR or PI3K) and validate with mutagenesis studies .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding networks) . Example: Orthorhombic crystal system with space group Pccn and unit cell parameters a = 21.3085 Å, b = 18.6249 Å .
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, piperazine methylenes at δ 3.4–3.7 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 459.4 for C₂₁H₂₇BrN₆O) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from variations in:
- Assay conditions : Compare buffer pH, temperature, and cofactor availability (e.g., Mg²⁺ for kinase assays) .
- Cell models : Validate results across primary cells (e.g., human hepatocytes) and immortalized lines (e.g., HEK293) to rule out model-specific artifacts .
- Pharmacokinetic factors : Assess compound stability in serum (e.g., half-life in rat plasma) and membrane permeability (e.g., Caco-2 assays) .
- Dose-response curves : Use Hill slope analysis to differentiate partial agonists from full antagonists in receptor-binding studies .
Basic: How are solubility and stability optimized for in vitro assays?
Methodological Answer:
- Solubility enhancement : Co-solvents (e.g., DMSO ≤0.1% v/v) or surfactants (e.g., Tween-80) are used. For highly lipophilic derivatives, nanoparticle encapsulation improves aqueous dispersion .
- Stability testing : Conduct accelerated degradation studies under varied pH (1–10), light, and temperature (4–37°C) with LC-MS monitoring to identify degradation products (e.g., hydrolyzed benzoyl groups) .
Advanced: What strategies validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound, followed by UV irradiation and pull-down assays to isolate target proteins .
- Cellular thermal shift assay (CETSA) : Monitor protein melting curves via western blotting to confirm compound-induced stabilization of the target .
- In vivo imaging : Use fluorescently tagged derivatives (e.g., Cy5-conjugated) for real-time tracking in zebrafish or murine models .
Table 1: Comparison of Key Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Piperazine coupling | DMF, 80°C, 12h | 65 | 95% | |
| Benzoylation | SnCl₂, CH₂Cl₂, rt, 6h | 72 | 98% | |
| Final purification | Silica gel (hexane:EtOAc = 3:1) | 85 | 99% |
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